molecular formula C9H17NS B14519212 N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine CAS No. 62646-67-7

N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine

Cat. No.: B14519212
CAS No.: 62646-67-7
M. Wt: 171.31 g/mol
InChI Key: QKFSRXFHEVBFRP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C9H17NS. It is a tertiary amine with a propynyl group and a sulfanyl group attached to the ethanamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine typically involves the reaction of N,N-diethyl-2-chloroethanamine with prop-2-yn-1-thiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The propynyl group can be reduced to form the corresponding alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is employed in the formulation of additives for electroplating baths and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo cycloaddition reactions, forming covalent bonds with target molecules. The sulfanyl group can participate in redox reactions, modulating the activity of enzymes. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-propynylamine: Similar structure but lacks the sulfanyl group.

    N,N-Dimethyl-2-propynylamine: Similar structure with dimethyl groups instead of diethyl groups.

    N,N-Diethyl-2-propynylsulfide: Similar structure with a sulfide linkage instead of a sulfanyl group.

Uniqueness

N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine is unique due to the presence of both the propynyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

62646-67-7

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

N,N-diethyl-2-prop-2-ynylsulfanylethanamine

InChI

InChI=1S/C9H17NS/c1-4-8-11-9-7-10(5-2)6-3/h1H,5-9H2,2-3H3

InChI Key

QKFSRXFHEVBFRP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSCC#C

Origin of Product

United States

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